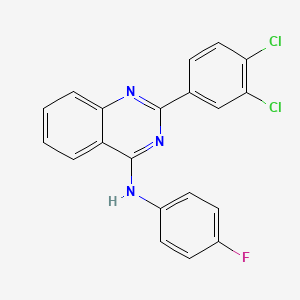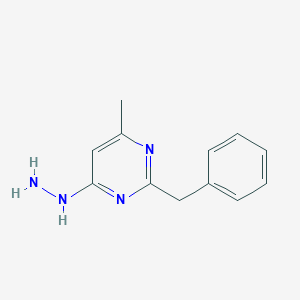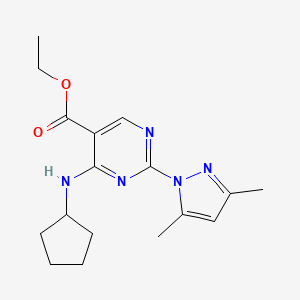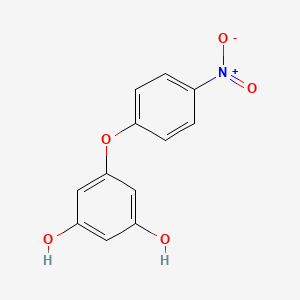
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl and 4-fluorophenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Final Coupling: The final step may involve coupling the substituted quinazoline with an amine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-dichlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine
- 2-(3,4-dichlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
Uniqueness
The presence of the 4-fluorophenyl group in 2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its analogs.
Propriétés
Numéro CAS |
371222-39-8 |
|---|---|
Formule moléculaire |
C20H12Cl2FN3 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H12Cl2FN3/c21-16-10-5-12(11-17(16)22)19-25-18-4-2-1-3-15(18)20(26-19)24-14-8-6-13(23)7-9-14/h1-11H,(H,24,25,26) |
Clé InChI |
HZXUVSLARRBHER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)



![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)



![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
